molecular formula C6H10F3NS2 B13007585 N-(2-((Trifluoromethyl)thio)ethyl)thietan-3-amine

N-(2-((Trifluoromethyl)thio)ethyl)thietan-3-amine

Cat. No.: B13007585
M. Wt: 217.3 g/mol
InChI Key: KVCRZVONSUPDPU-UHFFFAOYSA-N
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Description

N-(2-((Trifluoromethyl)thio)ethyl)thietan-3-amine is a compound that belongs to the class of thietanes, which are four-membered sulfur-containing heterocycles. This compound is characterized by the presence of a trifluoromethylthio group and an ethylamine group attached to the thietane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((Trifluoromethyl)thio)ethyl)thietan-3-amine can be achieved through several methods. Another method includes the photochemical [2 + 2] cycloaddition of alkenes and thiocarbonyl compounds, which is particularly useful for synthesizing spirothietanes .

Industrial Production Methods

Industrial production of this compound typically involves large-scale nucleophilic thioetherification reactions. These reactions are carried out under controlled conditions to ensure high yield and purity of the final product. The use of efficient catalysts and optimized reaction parameters is crucial for the industrial synthesis of this compound .

Chemical Reactions Analysis

Types of Reactions

N-(2-((Trifluoromethyl)thio)ethyl)thietan-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reaction conditions vary depending on the desired product, but typically involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted thietanes.

Mechanism of Action

The mechanism of action of N-(2-((Trifluoromethyl)thio)ethyl)thietan-3-amine involves its interaction with specific molecular targets and pathways. The trifluoromethylthio group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with enzymes and receptors. The compound can inhibit certain enzymes by binding to their active sites, thereby modulating biological pathways .

Comparison with Similar Compounds

Properties

Molecular Formula

C6H10F3NS2

Molecular Weight

217.3 g/mol

IUPAC Name

N-[2-(trifluoromethylsulfanyl)ethyl]thietan-3-amine

InChI

InChI=1S/C6H10F3NS2/c7-6(8,9)12-2-1-10-5-3-11-4-5/h5,10H,1-4H2

InChI Key

KVCRZVONSUPDPU-UHFFFAOYSA-N

Canonical SMILES

C1C(CS1)NCCSC(F)(F)F

Origin of Product

United States

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